molecular formula C13H8FN3O B5993840 5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

Cat. No.: B5993840
M. Wt: 241.22 g/mol
InChI Key: ANHSLANDHCMYPW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can lead to various substituted compounds.

Scientific Research Applications

5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism involves binding to these targets and altering their activity, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole
  • 5-(3-Bromophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole
  • 5-(3-Methylphenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

Uniqueness

5-(3-Fluorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHSLANDHCMYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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